molecular formula C9H18N2O5S B6303717 (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid CAS No. 198632-54-1

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid

Cat. No.: B6303717
CAS No.: 198632-54-1
M. Wt: 266.32 g/mol
InChI Key: HPURZWHGQGGGDO-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid is a compound that consists of a dipeptide formed by the condensation of (2S)-2-amino-4-methylsulfanylbutanoic acid and (2S)-2-amino-propanoic acid, with formic acid as a counter ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid typically involves the following steps:

    Formation of (2S)-2-amino-4-methylsulfanylbutanoic acid: This can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Formation of (2S)-2-amino-propanoic acid: This can be synthesized through the hydrolysis of (2S)-2-amino-propanoic acid esters.

    Condensation Reaction: The two amino acids are then condensed using a coupling reagent such as dicyclohexylcarbodiimide in the presence of a base like triethylamine to form the dipeptide.

    Addition of Formic Acid: Finally, formic acid is added to the dipeptide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.

Biology

It can be used in studies related to protein structure and function, as well as in the development of peptide-based drugs.

Medicine

Industry

It can be used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylsulfanylbutanoic acid: A precursor in the synthesis of the compound.

    (2S)-2-amino-propanoic acid: Another precursor in the synthesis.

    Other dipeptides: Compounds with similar structures but different amino acid sequences.

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid lies in its specific amino acid sequence and the presence of formic acid, which may impart unique properties and reactivity compared to other dipeptides.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.CH2O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;2-1-3/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H,(H,2,3)/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPURZWHGQGGGDO-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.